3-Ethynyl-5-fluoropyridine
Overview
Description
3-Ethynyl-5-fluoropyridine is a fluorinated pyridine derivative Pyridines are heterocyclic aromatic organic compounds with a six-membered ring containing one nitrogen atom
Mechanism of Action
Target of Action
The primary target of 3-Ethynyl-5-fluoropyridine is the metabotropic glutamate receptor subtype 2 . This receptor plays a crucial role in the central nervous system, where it modulates neuronal excitability and synaptic plasticity .
Mode of Action
This compound acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 2 . This means that it binds to a site on the receptor that is distinct from the active site, leading to a conformational change that reduces the receptor’s response to its ligand .
Biochemical Pathways
It is known that the compound’s interaction with the metabotropic glutamate receptor subtype 2 can influence various downstream effects, potentially impacting neuronal signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given the widespread distribution of metabotropic glutamate receptors in the brain . By acting as a negative allosteric modulator, this compound could reduce neuronal excitability and synaptic transmission, potentially influencing various neurological processes .
Biochemical Analysis
Biochemical Properties
3-Ethynyl-5-fluoropyridine plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity and function. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the nature of the interaction. The compound’s ethynyl and fluorine groups contribute to its reactivity, allowing it to form stable complexes with biomolecules. These interactions can lead to changes in enzyme conformation and activity, thereby affecting the overall biochemical pathways in which these enzymes are involved .
Cellular Effects
This compound has been shown to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression patterns, affecting the production of proteins and other biomolecules essential for cellular function. Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes, thereby influencing metabolic flux and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, this compound can bind to specific sites on enzymes, altering their activity. This binding can either inhibit or activate the enzyme, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting the production of proteins and other biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in cumulative effects on cellular function, including alterations in gene expression, enzyme activity, and metabolic processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects by modulating enzyme activity and cellular processes. At high doses, this compound can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular metabolism, and induction of oxidative stress. Threshold effects have been observed, where the compound’s activity changes significantly at specific dosage levels. These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for metabolic processes. The compound can influence metabolic flux by modulating the activity of key metabolic enzymes. For example, this compound can inhibit or activate enzymes involved in glycolysis, the citric acid cycle, and other metabolic pathways. These interactions can lead to changes in metabolite levels and overall metabolic activity, affecting cellular energy production and biosynthesis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical factors that determine its biochemical activity. The compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, this compound can interact with binding proteins that influence its localization and accumulation. These interactions can affect the compound’s availability and activity within different cellular compartments, thereby influencing its overall biochemical effects .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or other organelles, where it can interact with specific biomolecules and exert its biochemical effects. These localization patterns are essential for understanding the compound’s mechanism of action and its impact on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-5-fluoropyridine typically involves the introduction of an ethynyl group and a fluorine atom into the pyridine ring. One common method is the reaction of 3-bromo-5-fluoropyridine with an ethynylating agent under palladium-catalyzed coupling conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-5-fluoropyridine undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the ethynyl group or the pyridine ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.
Coupling Reactions: Reagents include boronic acids or esters, with palladium catalysts and bases like potassium carbonate or sodium hydroxide in solvents such as tetrahydrofuran or dimethylformamide.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products
Substitution Reactions: Products include various substituted pyridines, depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl or diaryl compounds.
Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Ethynyl-5-fluoropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
3-Ethynylpyridine: Lacks the fluorine atom, resulting in different chemical and physical properties.
5-Fluoropyridine: Lacks the ethynyl group, affecting its reactivity and applications.
3-Bromo-5-fluoropyridine:
Uniqueness
3-Ethynyl-5-fluoropyridine is unique due to the presence of both the ethynyl and fluorine substituents, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-ethynyl-5-fluoropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4FN/c1-2-6-3-7(8)5-9-4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HICJXFHZGYLFJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CN=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719414 | |
Record name | 3-Ethynyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
872122-54-8 | |
Record name | 3-Ethynyl-5-fluoropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10719414 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethynyl-5-fluoropyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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